2-Bromo-5-(bromomethyl)thiophene chemical properties
2-Bromo-5-(bromomethyl)thiophene chemical properties
An In-Depth Technical Guide to 2-Bromo-5-(bromomethyl)thiophene: Properties, Synthesis, and Applications
Introduction
2-Bromo-5-(bromomethyl)thiophene is a versatile bifunctional organobromine compound that has emerged as a critical building block in modern organic synthesis. Its structure, featuring a thiophene ring substituted with two distinct bromine functionalities, allows for selective and sequential reactions, making it a valuable precursor in the development of complex molecular architectures. The compound's utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the thiophene moiety is a common scaffold in pharmacologically active molecules and conjugated polymers for organic electronics.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for researchers and professionals in drug development and materials science.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of 2-Bromo-5-(bromomethyl)thiophene is essential for its effective handling, reaction design, and purification. Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 59311-27-2 | [4][5][6] |
| Molecular Formula | C₅H₄Br₂S | [4][5][6] |
| Molecular Weight | 255.96 g/mol | [4][5][6] |
| SMILES | BrC1=CC=C(CBr)S1 | [4][5] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [6] |
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¹H-NMR: Protons on the thiophene ring would appear as doublets in the aromatic region (typically δ 6.8-7.2 ppm). The methylene protons of the bromomethyl group (-CH₂Br) would exhibit a singlet further downfield (around δ 4.5-4.8 ppm) due to the deshielding effect of the adjacent bromine atom.
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¹³C-NMR: The spectrum would show five distinct carbon signals: two for the sp² carbons of the thiophene ring bonded to hydrogen, two for the sp² carbons bonded to the bromine atoms, and one for the sp³ carbon of the bromomethyl group.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.
Synthesis of 2-Bromo-5-(bromomethyl)thiophene
The most common and direct synthesis of 2-Bromo-5-(bromomethyl)thiophene involves a two-step bromination of 2-methylthiophene using N-bromosuccinimide (NBS) as the brominating agent.[1] The first equivalent of NBS selectively brominates the electron-rich C5 position of the thiophene ring, followed by a second bromination at the benzylic (thienylic) methyl group.
Rationale for Experimental Choices:
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N-Bromosuccinimide (NBS): NBS is a preferred reagent for both aromatic and allylic/benzylic bromination. Its use allows for controlled bromination under relatively mild conditions, minimizing over-reaction and side products.
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Carbon Tetrachloride (CCl₄): CCl₄ is a traditional, non-polar solvent used for radical brominations. It is inert under the reaction conditions and effectively solubilizes the reactants.
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Reflux: Heating the reaction mixture to reflux provides the necessary thermal energy to initiate the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical required for the substitution reaction on the methyl group.
Detailed Experimental Protocol: Synthesis from 2-Methylthiophene[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylthiophene (1.0 eq) in dry carbon tetrachloride (CCl₄).
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Reagent Addition: Add N-bromosuccinimide (NBS) (2.1 eq) to the suspension.
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Reaction Execution: Heat the reaction mixture under reflux for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
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Purification: Remove the solvent (CCl₄) from the filtrate under reduced pressure (rotary evaporation). The crude product is then purified by fractional distillation to yield pure 2-Bromo-5-(bromomethyl)thiophene.
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Characterization: The final product is characterized using spectroscopic methods (NMR, MS) to confirm its structure and purity.[1]
Caption: Synthetic workflow for 2-Bromo-5-(bromomethyl)thiophene.
Reactivity and Key Synthetic Applications
The synthetic utility of 2-Bromo-5-(bromomethyl)thiophene stems from the differential reactivity of its two C-Br bonds.
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Bromomethyl Group (-CH₂Br): This group is analogous to a benzyl bromide. The C-Br bond is susceptible to nucleophilic substitution (Sₙ2) reactions . This allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols, cyanides), enabling the elongation of side chains or the introduction of new functional groups. The Sₙ2 reaction typically proceeds with an inversion of stereochemistry if the carbon were chiral.[7][8]
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Thiophene-Bromo Group (C5-Br): The bromine atom directly attached to the aromatic thiophene ring is relatively unreactive towards nucleophilic substitution but is ideal for transition-metal-catalyzed cross-coupling reactions . This site allows for the formation of C-C, C-N, or C-S bonds, extending the conjugated system of the thiophene ring.
Application in Suzuki Cross-Coupling Reactions
A primary application of 2-Bromo-5-(bromomethyl)thiophene is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][9][10][11] This reaction selectively couples the C5-Br position with an aryl or vinyl boronic acid, leaving the bromomethyl group intact for subsequent transformations. This strategy is highly effective for synthesizing 2-(bromomethyl)-5-aryl-thiophenes, which are precursors to various therapeutic agents.[1][9]
Detailed Experimental Protocol: Suzuki Coupling[1]
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Inert Atmosphere: To a reaction vessel, add 2-bromo-5-(bromomethyl)thiophene (1.0 eq) and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%). Purge the vessel with an inert gas (e.g., nitrogen or argon).
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Solvent Addition: Add a suitable solvent, such as 1,4-dioxane. Stir the mixture for approximately 30 minutes.
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Reagent Addition: Add the desired aryl boronic acid (1.1 eq), a base such as potassium phosphate (K₃PO₄, 2.0 eq), and water.
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Reaction Execution: Heat the mixture to 90°C and stir for 12 hours.
-
Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, dry it with a drying agent (e.g., MgSO₄), and remove the solvent under vacuum.
-
Purification: The crude residue is purified by column chromatography on silica gel to obtain the desired 2-(bromomethyl)-5-aryl-thiophene product.
Caption: General scheme of a Suzuki cross-coupling reaction.
Applications in Research and Development
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Medicinal Chemistry: Substituted thiophene derivatives are known for a wide range of pharmacological activities.[1] Derivatives of 2-Bromo-5-(bromomethyl)thiophene have been synthesized and investigated for their potential as antithrombotic and haemolytic agents.[1][9][11] The ability to readily diversify the aryl group at the 5-position via Suzuki coupling makes it a valuable scaffold for generating libraries of compounds for biological screening.
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Materials Science: Dibrominated thiophenes are fundamental building blocks for creating thiophene-based oligomers and polymers.[12] These materials are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors, due to their favorable electronic properties.[3] 2-Bromo-5-(bromomethyl)thiophene can be used to introduce specific side chains or to create more complex, multi-dimensional conjugated structures through sequential coupling and substitution reactions.
Safety and Handling
2-Bromo-5-(bromomethyl)thiophene is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements:
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Precautionary Statements:
Always consult the material safety data sheet (MSDS) before use for complete safety and handling information. The compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[6]
References
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Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. Available at: [Link]
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PubChem. 2-Bromo-5-methylthiophene. National Center for Biotechnology Information. Available at: [Link]
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Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available at: [Link]
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Mei, J. (2009). 2,5-Bis(5-bromo-2-thienyl)thiophene. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Zhang, P., et al. (2021). Thiophene, 2‐Bromo‐5‐methyl‐. ResearchGate. Available at: [Link]
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ChemSynthesis (2025). 2-bromo-5-(bromomethyl)thiophene. Available at: [Link]
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Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. ResearchGate. Available at: [Link]
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ResearchGate (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available at: [Link]
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ResearchGate (2015). (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Available at: [Link]
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PubMed (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available at: [Link]
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ResearchGate (2009). (PDF) Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volumes Set, Wiley 2009. Available at: [Link]
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Chemistry LibreTexts (2024). 11.1: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
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Chemistry LibreTexts (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Available at: [Link]
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